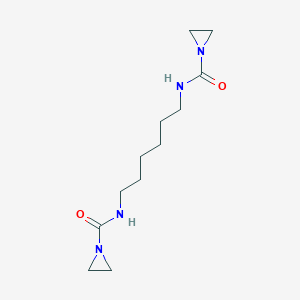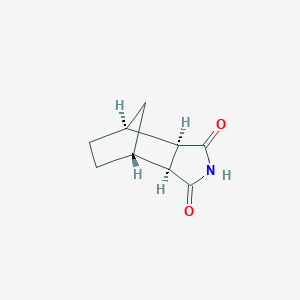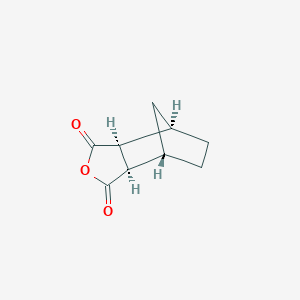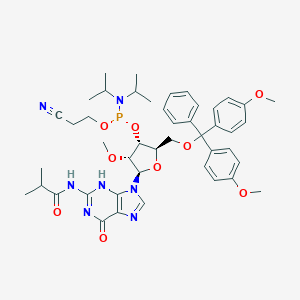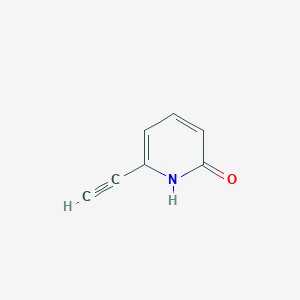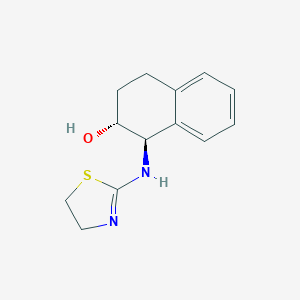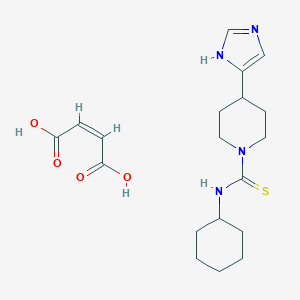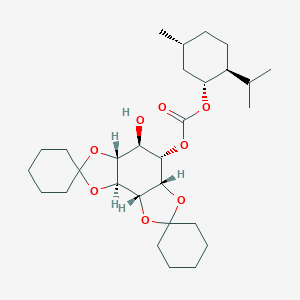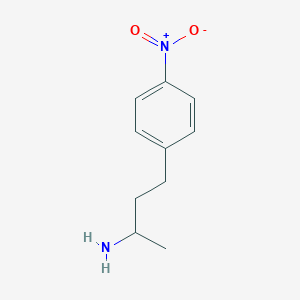![molecular formula C8H5N3 B122306 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 146767-63-7](/img/structure/B122306.png)
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the broader class of pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring system, which can exhibit various substituents that significantly alter their chemical and physical properties. The presence of the carbonitrile group (-CN) at the 5-position of the pyridine ring is a distinctive feature that can influence the reactivity and interaction of the molecule with other chemical entities.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through several routes. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridines has been explored through five different methods, including modifications of the Madelung and Fischer syntheses, which are traditionally used for indole preparation . Similarly, 1H-pyrazolo[3,4-b]pyridines, which are structurally related to 1H-pyrrolo[3,2-b]pyridines, have been synthesized from preformed pyrazole or pyridine rings . These methods highlight the versatility in the synthetic approaches that can be adapted for the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 4-(4-methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile was confirmed by X-ray crystallographic analysis . This suggests that similar analytical methods could be employed to determine the precise molecular structure of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
Chemical Reactions Analysis
Pyrrolopyridine derivatives exhibit a range of reactivity patterns. For instance, 1H-pyrrolo[2,3-b]pyridines have been shown to undergo various electrophilic substitution reactions such as nitration, bromination, and iodination, predominantly at the 3-position . These reactions are crucial for further functionalization of the core structure and could be relevant for the chemical manipulation of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as the carbonitrile group can affect the compound's polarity, solubility, and stability. The reactivity of the carbonitrile group in coordination reactions has been demonstrated in the formation of metal complexes, as seen in the reaction of pyridine-2-carbonitrile with various metal salts . This suggests that 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile could also form coordination complexes with metals, which could be of interest in materials science or catalysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a chemical compound with various applications in scientific research, particularly in organic chemistry and material science. The compound and its derivatives have been synthesized and characterized in several studies:
Synthesis Techniques : Salaheldin et al. (2010) described an easy preparation of derivatives of 4-amino-1H-pyrrole-3-carbonitrile, transforming them into substituted pyrrolo[3,2-b]pyridines. This transformation was achieved through the Friedlander reaction, which was enhanced using microwave irradiation for higher conversion and shorter reaction times (Salaheldin et al., 2010).
Structural and Optical Properties : Zedan et al. (2020) explored the structural, optical, and diode characteristics of two pyridine derivatives, including a compound similar to 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. Their study included X-ray diffraction, optical function calculation, and the fabrication of heterojunctions, demonstrating significant potential in material science (Zedan, El-Taweel, & El-Menyawy, 2020).
Kinase Inhibitor Synthesis : Arunachalam et al. (2019) developed a scalable synthesis route for a potent kinase inhibitor incorporating a derivative of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. This involved an alternate azide intermediate and addressed safety hazards and trace metal contamination (Arunachalam et al., 2019).
Applications in Drug Research and Material Science
This compound and its derivatives have shown relevance in various fields, including pharmaceutical research and materials science:
SARS CoV-2 Research : Venkateshan et al. (2020) conducted a study involving azafluorene derivatives related to 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile for SARS CoV-2 RdRp inhibition. This included molecular docking analysis, highlighting the compound's potential in antiviral drug research (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Electronic and Optical Devices : El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups, closely related to 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. These compounds demonstrated potential in fabricating electronic and optical devices, showing rectification behavior and photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSUMUGHHKGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435561 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |
CAS RN |
146767-63-7 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

